2-アミノ-5-ブロモ-4-メチルピリミジン

概要

説明

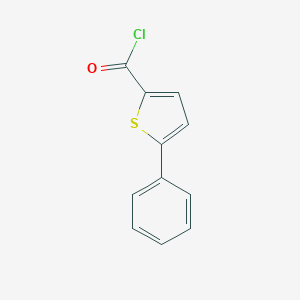

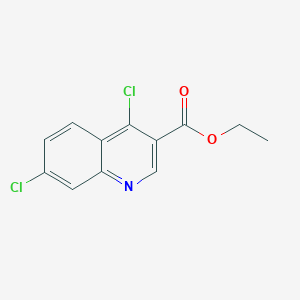

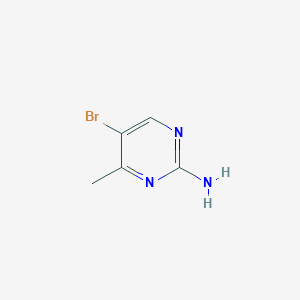

2-Amino-5-bromo-4-methylpyrimidine (2AB4MP) is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, one bromine atom, and two methyl groups. It is a derivative of pyrimidine, an aromatic nitrogen-containing heterocyclic compound, and is commonly used as a reagent in organic synthesis. 2AB4MP is also used in laboratory experiments for its unique properties, such as its ability to act as an oxidizing agent and its stability to heat, light, and moisture.

科学的研究の応用

医薬品中間体

2-アミノ-5-ブロモ-4-メチルピリミジン: は、医薬品の合成における中間体として広く使用されています。そのハロゲン化およびアミノ基は、複雑な分子の構築のための汎用性の高いビルディングブロックとなっています。 特に、ブロム原子が戦略的に置換されたり、カップリング反応で使用されて他の薬理フォアを付加したりできるため、抗ウイルス薬の創製に役立ちます .

有機合成

有機化学では、この化合物はさまざまな有機変換の前駆体として役立ちます。 求核剤および求電子剤との反応性により、多くの有機化合物(農薬や染料を含む)の核となる構造であるピリミジン誘導体の合成が可能になります .

分析化学

2-アミノ-5-ブロモ-4-メチルピリミジン: は、分析方法で標準または参照化合物として使用されます。 明確な構造と特性により、NMR、HPLC、質量分析などの分析技術の機器校正や検証に使用できます .

生化学研究

この化合物は、特に核酸とタンパク質の研究において、生化学で応用されています。 これは、核酸中の天然の塩基のアナログとして作用し、DNA複製と修復のメカニズムを解明するのに役立ちます .

材料科学

材料科学では、2-アミノ-5-ブロモ-4-メチルピリミジンは、潜在的な電子およびフォトンアプリケーションを持つ新素材の開発に貢献しています。 ポリマーや結晶に組み込むことで、ユニークな光学特性や電気的特性を持つ素材が実現します .

医学研究

医学研究では、この化合物は、診断剤や画像化化合物の合成に使用されます。 放射性同位体で標識できるため、生体内の生物学的プロセスの追跡や画像化に役立ちます .

Safety and Hazards

2-Amino-5-bromo-4-methylpyrimidine may cause respiratory irritation, serious eye damage, skin irritation, and can be harmful if swallowed .

Relevant Papers The relevant papers for 2-Amino-5-bromo-4-methylpyrimidine include studies on its synthesis, properties, and potential applications . These papers provide a comprehensive analysis of the compound.

特性

IUPAC Name |

5-bromo-4-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVTZJEIXYDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595146 | |

| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-93-6 | |

| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。